2-(Chloromethyl)pyrazine hydrochloride
Overview
Description
2-(Chloromethyl)pyrazine hydrochloride is an organohalide compound with the molecular formula C5H6Cl2N2. It is characterized by a pyrazine ring substituted with a chloromethyl group and is commonly used in various chemical reactions and industrial applications . This compound is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)pyrazine hydrochloride typically involves the chloromethylation of pyrazine. One common method includes the reaction of pyrazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl derivative .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)pyrazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often leading to the formation of pyrazine derivatives with different functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines are commonly used under mild to moderate temperature conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include substituted pyrazines, pyrazine derivatives with various functional groups, and complex organic molecules used in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Chloromethyl)pyrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is utilized in the development of biologically active molecules, including potential drug candidates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)pyrazine hydrochloride involves its reactivity as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs and other bioactive compounds .
Comparison with Similar Compounds
2-(Chloromethyl)pyridine hydrochloride: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-(Chloromethyl)pyrazine hydrochloride: An isomer with the chloromethyl group at a different position on the pyrazine ring.
4-(Chloromethyl)pyrazine hydrochloride: Another isomer with the chloromethyl group at the fourth position.
Uniqueness: 2-(Chloromethyl)pyrazine hydrochloride is unique due to its specific reactivity and the position of the chloromethyl group, which influences its chemical behavior and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2-(chloromethyl)pyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUSNRMWSTXSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596180 | |
Record name | 2-(Chloromethyl)pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210037-98-2 | |
Record name | 2-(Chloromethyl)pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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